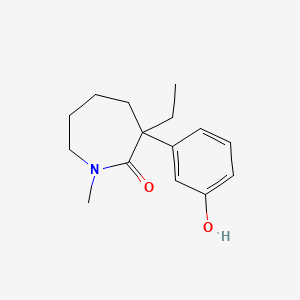

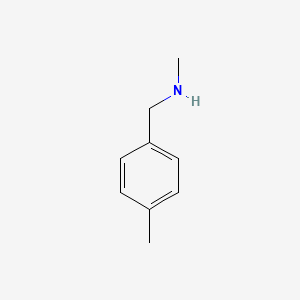

![molecular formula C10H7F3N2O2 B1304237 {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol CAS No. 886361-32-6](/img/structure/B1304237.png)

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

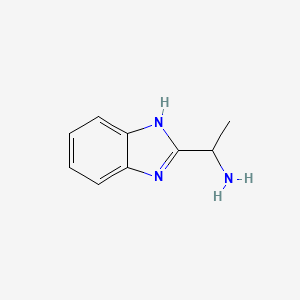

The compound seems to be a derivative of the oxadiazole family, which is a class of organic compounds containing a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The trifluoromethyl group is a common substituent in many pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1-substituted 3-[3-(Trifluoromethyl)phenyl]thiourea derivatives have been synthesized and evaluated for their biological activity .Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered 1,2,4-oxadiazole ring attached to a phenyl ring with a trifluoromethyl (-CF3) substituent .Chemical Reactions Analysis

The trifluoromethyl group is often involved in various chemical reactions, including oxidative trifluoromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine, has a molecular weight of 297.28 g/mol .Applications De Recherche Scientifique

Photochemical Synthesis Methodology : A methodology for the synthesis of perfluoroalkyl-1,2,4-oxadiazoles, including derivatives of "{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol", has been developed using a photochemical process. This involves irradiation of related compounds in methanol, demonstrating the compound's utility in synthesizing novel fluorinated structures (Buscemi, Pace, & Vivona, 2000).

Photoinduced Molecular Rearrangements : Research on 1,2,4-oxadiazole derivatives, including "this compound", has shown their capacity for undergoing photoinduced molecular rearrangements. These rearrangements could be useful in the development of new synthetic pathways and materials (Buscemi, Cicero, Vivona, & Caronna, 1988).

Supramolecular Architecture : Studies on crystal packing of 1,2,4-oxadiazole derivatives, which include the compound , have revealed insights into non-covalent interactions in their supramolecular architectures. These findings are significant for material science and molecular engineering (Sharma, Mohan, Gangwar, & Chopra, 2019).

Antibacterial Activity : Certain derivatives of 1,2,4-oxadiazoles have been investigated for their antibacterial activity, demonstrating the potential biomedical applications of these compounds (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).

Mécanisme D'action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

It’s known that 1,2,4-oxadiazole derivatives can influence a variety of biochemical pathways, leading to downstream effects such as antibacterial, antifungal, and nematocidal activities .

Result of Action

It’s known that 1,2,4-oxadiazole derivatives can have various biological effects, including antibacterial, antifungal, and nematocidal activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c11-10(12,13)7-3-1-2-6(4-7)9-14-8(5-16)17-15-9/h1-4,16H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXASARCCEDPFHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382390 |

Source

|

| Record name | {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886361-32-6 |

Source

|

| Record name | {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

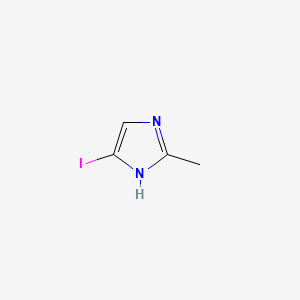

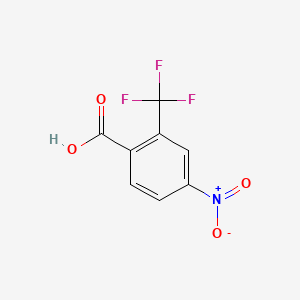

![5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1304184.png)

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)